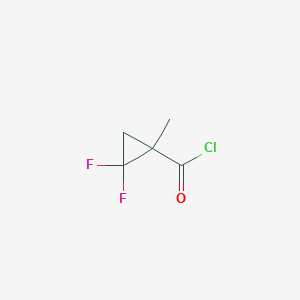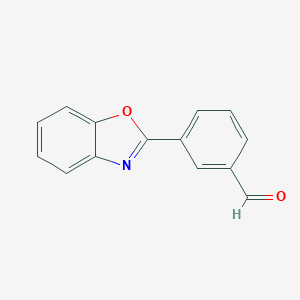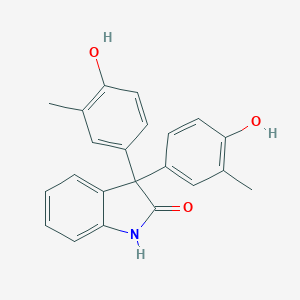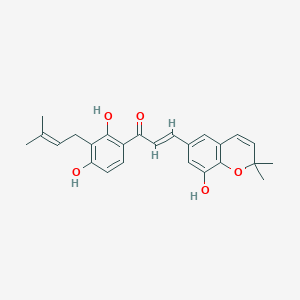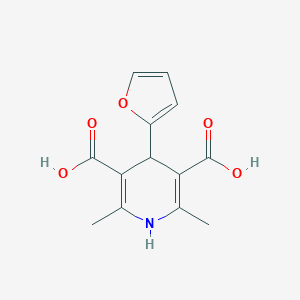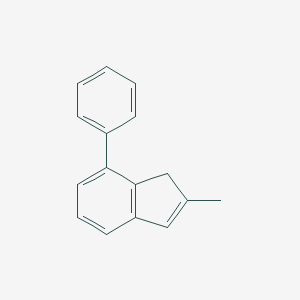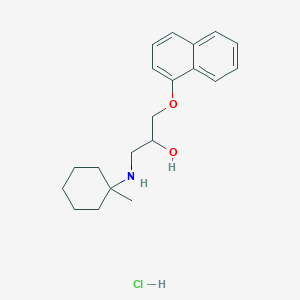
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride, also known as Pindolol, is a beta-blocker medication used to treat high blood pressure, angina, and heart rhythm disorders. In addition to its clinical applications, Pindolol has also been extensively studied for its scientific research applications.
作用机制
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride is a non-selective beta-blocker that works by blocking the beta-adrenergic receptors in the body. By doing so, it reduces the effects of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and cardiac output. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride also has intrinsic sympathomimetic activity, which means that it can partially activate the beta receptors while blocking them.
生化和生理效应
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has a number of biochemical and physiological effects on the body. It has been shown to reduce the release of catecholamines, which are hormones that regulate various physiological processes, including heart rate, blood pressure, and metabolism. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has several advantages as a research tool. It is a well-established drug with a known mechanism of action and has been extensively studied in both clinical and research settings. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has several limitations as well. It has a relatively short half-life, which limits its usefulness in long-term studies. It also has a non-selective mechanism of action, which can lead to unwanted side effects.
未来方向
There are several future directions for research on 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride. One area of interest is its potential role in the treatment of psychiatric disorders, such as depression and anxiety. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been shown to enhance the effects of antidepressant medications and may have therapeutic potential in the treatment of these disorders. Another area of interest is its potential role in the treatment of cancer. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been shown to inhibit the growth of certain types of cancer cells and may have potential as an anti-cancer agent. Finally, further research is needed to fully understand the mechanism of action of 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride and its effects on various physiological processes.
合成方法
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride is a synthetic compound that can be prepared by reacting 1-methylcyclohexylamine with 1-naphthol in the presence of an acid catalyst. The resulting product is then reacted with epichlorohydrin to form the hydrochloride salt of 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride. The purity and yield of the compound can be improved by recrystallization and other purification techniques.
科学研究应用
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been used as a research tool to investigate the role of these neurotransmitters in various physiological and pathological conditions, such as depression, anxiety, and addiction.
属性
CAS 编号 |
130260-25-2 |
|---|---|
产品名称 |
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride |
分子式 |
C20H28ClNO2 |
分子量 |
349.9 g/mol |
IUPAC 名称 |
1-[(1-methylcyclohexyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c1-20(12-5-2-6-13-20)21-14-17(22)15-23-19-11-7-9-16-8-3-4-10-18(16)19;/h3-4,7-11,17,21-22H,2,5-6,12-15H2,1H3;1H |
InChI 键 |
YXCBQVPMUBGLGT-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
规范 SMILES |
CC1(CCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
同义词 |
1-[(1-methylcyclohexyl)amino]-3-naphthalen-1-yloxy-propan-2-ol hydroch loride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
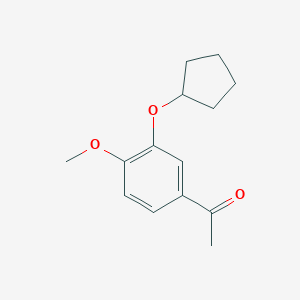
![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)
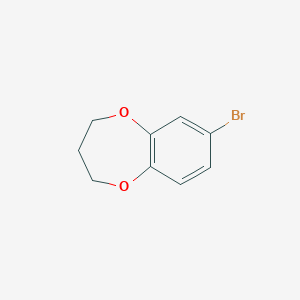
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
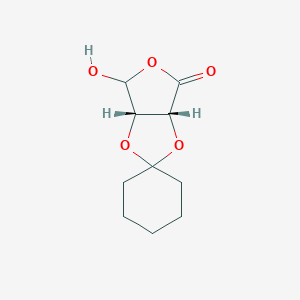
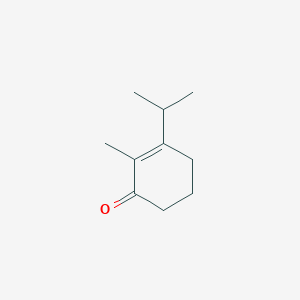
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)
